チアゾリジン-2,5-ジオン

概要

説明

Synthesis Analysis

The synthesis of 1,3-Thiazolidine-2,5-dione derivatives involves various methodologies. One notable method includes the regio-controlled nucleophilic attack of 3-Thiaisatoic anhydride by α-amino acids, leading to the one-pot synthesis of 3-(2-thienyl)imidazolidine-2,4-dione and 3,4-substituted thieno[2,3-e][1,4]diazepine-2,5-dione analogues (Brouillette et al., 2009). Additionally, ultrasound-assisted one-pot green synthesis has been employed for creating N-substituted-5-arylidene-thiazolidine-2,4-dione-isoxazoline derivatives, showcasing a rapid and environmentally friendly approach (Thari et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,3-Thiazolidine-2,5-dione and its derivatives has been explored through various spectroscopic and computational methods. A theoretical study on the structure of thiazolidine-2,4-dione and its 5-substituted derivatives in the gas phase provided insights into the energy, geometrical parameters, and proton affinities of different tautomers, revealing the basic nature of the oxygen atoms in the carbonyl groups (Safi, 2016).

Chemical Reactions and Properties

1,3-Thiazolidine-2,5-dione undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions facilitate the synthesis of a wide array of compounds with potential biological activities. For instance, the compound has been identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating its significance in the development of novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).

Physical Properties Analysis

The physical properties of 1,3-Thiazolidine-2,5-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various chemical environments. These properties are determined through experimental methods, including X-ray crystallography, which provides detailed information on the molecular and crystal structure, enhancing the understanding of their chemical reactivity and interactions with biological targets.

Chemical Properties Analysis

The chemical properties of 1,3-Thiazolidine-2,5-dione derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental aspects that influence their application in medicinal chemistry and drug design. Studies on the antimicrobial and antifungal activity of thiazolidine-2,4-dione derivatives against various pathogens have revealed their potential as bioactive compounds with significant therapeutic applications (Alhameed et al., 2019).

科学的研究の応用

抗菌作用

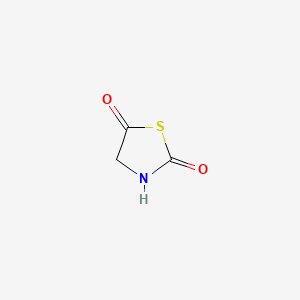

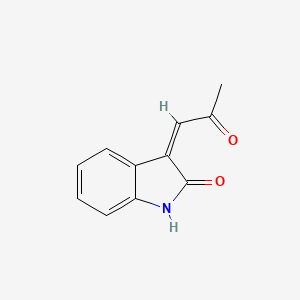

チアゾリジン-2,5-ジオン誘導体は、抗菌剤としての可能性について研究されています。チアゾリジン-2,5-ジオン骨格の3位と5位での修飾は、その汎用性を高め、幅広い生物活性を示すことを可能にします。 これらの誘導体は、細菌細胞壁合成経路において必須の酵素である細胞質Murリガーゼの阻害に有望です {svg_1}.

抗酸化作用

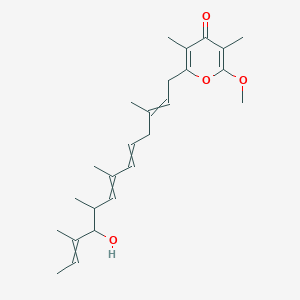

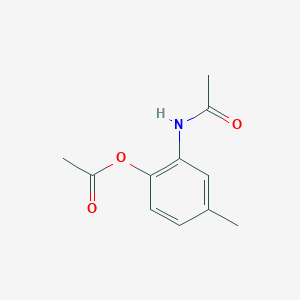

研究者は、チアゾリジン-2,5-ジオンの置換誘導体を合成し、その抗酸化活性について評価しました。 例えば、5-ベンジリデン-3-(2-オキソ-2-(2-オキソ-2H-クロメン-3-イル)エチル)チアゾリジン-2,4-ジオン誘導体は、DPPHラジカル消去法を用いてスクリーニングされ、有意な抗酸化力を示しました {svg_2}.

血糖降下作用

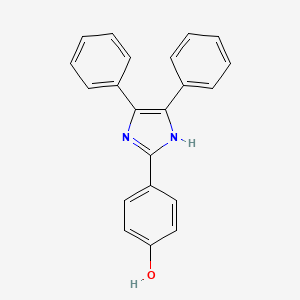

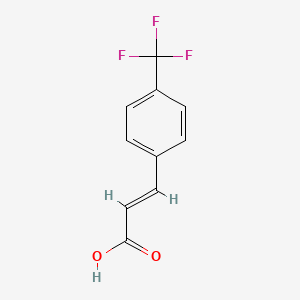

チアゾリジン-2,5-ジオン類似体は、インスリン抵抗性を改善することにより、血糖降下作用を示すことが知られています。 これは、PPAR-γ受容体の活性化を通じて達成され、これらの化合物は糖尿病の治療において大きな関心を集めています {svg_3}.

抗炎症作用と抗関節炎作用

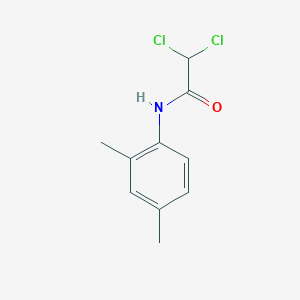

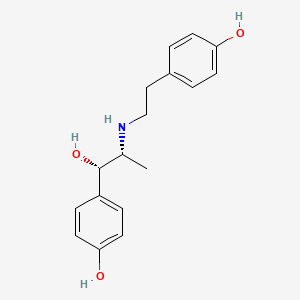

チアゾリジン-2,5-ジオンの誘導体は、抗炎症作用と抗関節炎作用について研究されています。 これらの化合物は、炎症性経路を調節することができ、関節炎などの疾患に対する治療の可能性を提供します {svg_4}.

抗腫瘍および抗癌研究

チアゾリジン-2,5-ジオン誘導体は、抗腫瘍作用も持ち合わせています。 これらの化合物は、癌細胞の増殖を阻害する能力について調査されており、新しい抗癌剤の探索において貴重な存在となっています {svg_5}.

神経保護作用

チアゾリジン-2,5-ジオン誘導体は、その多様な生物学的特性により、神経保護作用について研究されています。 これらの化合物は、神経変性疾患の治療のための新しい道を開く可能性があります {svg_6}.

合成と創薬

チアゾリジン-2,5-ジオン誘導体の合成は、活発な研究分野であり、選択性、純度、収率、薬物動態活性を向上させるための様々な合成アプローチが用いられています。 これらの取り組みは、次世代の薬剤候補の設計に貢献しています {svg_7}.

グリーンケミストリーと持続可能な合成

チアゾリジン-2,5-ジオン誘導体のグリーン合成は、化学製造における持続可能性の重要性から注目を集めています。 研究者は、原子効率を向上させ、よりクリーンな反応プロファイルを可能にし、触媒の回収を可能にする方法に焦点を当てています {svg_8}.

作用機序

Target of Action

Thiazolidine-2,5-dione primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . Thiazolidine-2,5-dione also inhibits cytoplasmic Mur ligases, which are involved in the biosynthesis of bacterial cell walls .

Mode of Action

Thiazolidine-2,5-dione exerts its effects by activating PPAR-γ . Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), another nuclear receptor. This complex binds to peroxisome proliferator response elements (PPRE) in the target gene, promoting the transcription of different genes involved in cellular differentiation and glucose and lipid metabolism . In terms of its antimicrobial action, thiazolidine-2,5-dione inhibits cytoplasmic Mur ligases, thereby disrupting the synthesis of bacterial cell walls .

Biochemical Pathways

Thiazolidine-2,5-dione influences several biochemical pathways. Its activation of PPAR-γ leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This shifts the cells’ energy metabolism towards the oxidation of carbohydrates, particularly glucose . In terms of its antimicrobial action, thiazolidine-2,5-dione disrupts the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .

Result of Action

Thiazolidine-2,5-dione has a wide range of biological activities. It exhibits hypoglycemic activity by improving insulin resistance , antimicrobial action by inhibiting cytoplasmic Mur ligases , and antioxidant action by scavenging reactive oxygen species (ROS) . Its activation of PPAR-γ leads to a decrease in circulating fatty acids and an increase in glucose oxidation, which can have beneficial effects in conditions like diabetes .

Action Environment

The action, efficacy, and stability of thiazolidine-2,5-dione can be influenced by various environmental factors. For instance, the use of green synthesis methods can improve the selectivity, purity, and yield of thiazolidine-2,5-dione derivatives, potentially enhancing their biological activity . .

Safety and Hazards

将来の方向性

Thiazolidin-2,4-dione (TZD) scaffold plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . These data provide useful information for designing next-generation drug candidates .

特性

IUPAC Name |

1,3-thiazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGEDCARBQXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337436 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16874-97-8 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,5-Thiazolidinediones (TZDs) have proven useful as reagents in peptide synthesis. Specifically, they can act as "carboxyl activating groups" enabling the formation of peptide bonds in aqueous solutions. [, ] This is a significant advantage as traditional peptide synthesis often requires harsh organic solvents.

A: The presence of the thiazolidine ring with its two carbonyl groups is central to the reactivity of 2,5-thiazolidinedione. [] The carbonyl groups are electrophilic, making the adjacent carbon atoms susceptible to nucleophilic attack. This is particularly relevant in reactions with Grignard reagents, as demonstrated in studies exploring the action of organomagnesium compounds on 2-mercapto-4-arylidene-5-thiazolidones and 4-arylidene-2,5-thiazolidinediones. []

A: Yes, 2,5-thiazolidinedione derivatives have shown promise as building blocks for synthesizing molecules with potential biological activity. For example, researchers have synthesized novel hybrid molecules incorporating both thiazolidinedione and 1,3,4-oxadiazole rings. [] These hybrids exhibited promising α-amylase and α-glucosidase inhibitory activity in vitro and showed antihyperglycemic effects in a Drosophila melanogaster model, suggesting potential for developing new antidiabetic agents. []

A: Various spectroscopic methods are employed to characterize 2,5-thiazolidinedione derivatives. These include Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR, and mass spectrometry (MS). [] These techniques provide information on the compound's functional groups, structure, and molecular weight. Interestingly, the 13C-H nuclear magnetic resonance signal of 2,5-thiazolidinediones has been utilized as an internal standard for quantitative studies during peptide synthesis. []

A: Yes, research has explored the application of 2,5-thiazolidinedione in the synthesis of nucleoside analogs. A study investigated the synthetic use of ribosyl derivatives of 2,4- and 2,5-thiazolidinediones. [, ] The researchers successfully synthesized derivatives by reacting silylated thiazolidinedione with triacylribofuranosyl bromide in acetonitrile, utilizing mercury bromide as a catalyst. [] This highlights the potential of 2,5-thiazolidinedione as a scaffold for developing novel nucleoside analogs, which could have implications for antiviral or anticancer drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)

![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)

![Benzo[c]phenanthridine](/img/structure/B1199836.png)

![5-[(2-Chlorophenyl)methylamino]-2-(4-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199840.png)

![N-[1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1199846.png)

![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)

![(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1199852.png)